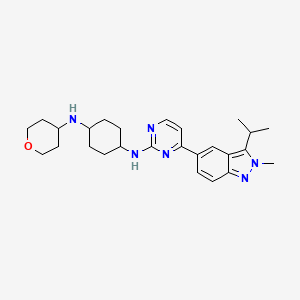
LY2857785
Vue d'ensemble
Description
LY2857785 est un inhibiteur puissant et sélectif de la kinase dépendante des cyclines 9 (CDK9), une kinase sérine/thréonine impliquée dans la régulation de l'initiation et de l'élongation transcriptionnelle. Ce composé a montré une efficacité antitumorale significative dans les modèles précliniques, en particulier dans les tumeurs hématologiques telles que la leucémie .
Applications De Recherche Scientifique
Chimie : En tant qu'inhibiteur sélectif de la CDK9, LY2857785 est utilisé dans la recherche chimique pour étudier le rôle de la CDK9 dans la régulation transcriptionnelle et son impact sur les processus cellulaires.
Biologie : Le composé est utilisé pour étudier les voies biologiques régulées par la CDK9 et ses interactions avec d'autres protéines impliquées dans la transcription.
Médecine : This compound a montré des résultats prometteurs dans les études précliniques comme agent thérapeutique potentiel pour le traitement des tumeurs hématologiques, notamment la leucémie aiguë myéloïde et la leucémie lymphoïde chronique
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la CDK9, qui est un régulateur clé de l'élongation transcriptionnelle. La CDK9, en complexe avec la cycline T, forme le facteur d'élongation transcriptionnelle positif b (P-TEFb). Le P-TEFb phosphoryle le domaine C-terminal de l'ARN polymérase II, favorisant l'élongation transcriptionnelle. En inhibant la CDK9, this compound réduit la phosphorylation de l'ARN polymérase II, entraînant une diminution de la transcription des gènes impliqués dans la survie et la prolifération cellulaires. Cela entraîne l'induction de l'apoptose et de l'autophagie dans les cellules cancéreuses .
Mécanisme D'action
Mode of Action
LY2857785 interacts with its targets (CDK9, CDK8, and CDK7) by competing with ATP, thereby inhibiting the kinase activity of these proteins . This results in a significant reduction in RNAP II CTD phosphorylation , which is crucial for transcriptional elongation .
Biochemical Pathways
The inhibition of CDK9 by this compound affects the phosphorylation of the C-terminal domain of RNA polymerase II (RNAP II), which is a key player in the transcriptional elongation process . This leads to a decrease in the levels of the anti-apoptotic protein myeloid cell leukemia-1 (MCL-1) and the embryonic stem cell transcription factors, Sox2 and Sox9 .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it has been shown to demonstrate dose-dependent RNAP II CTD P-Ser2 inhibition potently with TED50 of 4.4 mg/kg and TEC50 of 0.36 μM in HCT116 xenograft tumor-bearing mice .
Result of Action
This compound significantly reduces cell viability and induces apoptosis in a variety of leukemia and solid tumor cell lines . It suppresses the levels of MCL-1, an anti-apoptotic protein, and decreases RNAP II Ser2 phosphorylation and downstream c-Myc protein levels .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown to be particularly efficacious in leukemia cells . .
Analyse Biochimique
Biochemical Properties
LY2857785 interacts with CDK9, CDK8, and CDK7, inhibiting their enzymatic activities . It significantly reduces RNAP II CTD phosphorylation and dramatically decreases MCL1 protein levels, resulting in apoptosis in a variety of leukemia and solid tumor cell lines .
Cellular Effects
This compound influences cell function by reducing RNAP II CTD phosphorylation and decreasing MCL1 protein levels, leading to apoptosis . It inhibits the growth of a broad panel of cancer cell lines, particularly efficacious in leukemia cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting CDK9, which in turn reduces RNAP II CTD phosphorylation . This leads to a dramatic decrease in MCL1 protein levels and induces apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit CDK9, maintaining reduced RNAP II CTD phosphorylation and low MCL1 protein levels . This results in sustained apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At certain dosages, it reduces tumor growth in an MV4-11 rat xenograft model.
Metabolic Pathways
This compound is involved in the metabolic pathway of CDK9 inhibition . By inhibiting CDK9, it affects the phosphorylation of RNAP II CTD and the levels of MCL1 protein .
Méthodes De Préparation
LY2857785 est synthétisé par une série de réactions chimiques impliquant la formation d'un cycle pyrimidique et des modifications ultérieures pour introduire divers groupes fonctionnels. La voie de synthèse implique généralement les étapes suivantes :
- Formation du noyau pyrimidique.
- Introduction de la partie indazole.
- Addition des groupes cyclohexane et tétrahydropyrane.
Les conditions réactionnelles incluent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée .
Analyse Des Réactions Chimiques
LY2857785 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution impliquant des nucléophiles peuvent conduire à la formation de différents analogues de this compound.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Comparaison Avec Des Composés Similaires
LY2857785 est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de la CDK9. Des composés similaires incluent :
Flavopiridol (Alvocidib) : Un inhibiteur pan-CDK qui cible également la CDK9, mais avec moins de sélectivité.
R-roscovitine (Seliciclib) : Un autre inhibiteur de la CDK avec une activité plus large contre plusieurs CDK.
This compound se distingue par son inhibition spécifique de la CDK9, ce qui en fait un outil précieux pour étudier le rôle de la CDK9 dans le cancer et développer des thérapies ciblées.
Propriétés
IUPAC Name |
4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUZPIDLZYPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of LY2857785?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , ]. CDK9, in conjunction with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in transcriptional elongation by phosphorylating serine 2 (Ser2) on the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) [, , ]. By inhibiting CDK9, this compound disrupts this phosphorylation, ultimately leading to decreased levels of MCL-1, an anti-apoptotic protein, and the induction of apoptosis in tumor cells [, , ].
Q2: What types of cancers has this compound shown efficacy against in preclinical studies?
A2: Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity against various hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) [, ]. Importantly, this compound has shown efficacy against both cell lines and primary patient samples ex vivo [, ].
Q3: Besides apoptosis, does this compound induce any other cell death pathways?
A3: Research indicates that this compound can also induce autophagy in addition to apoptosis []. This was demonstrated by the increased binding of microtubule-associated proteins 1A/1B light chain 3B (LC3)-II to autophagosome membranes upon treatment with this compound [].
Q4: Has this compound been tested in in vivo models of cancer?
A4: Yes, this compound has demonstrated significant anti-tumor activity in vivo. Specifically, it significantly reduced tumor growth in a mouse xenograft model of adult T-cell leukemia/lymphoma (ATL) [].
Q5: Beyond its use as a single agent, has this compound shown potential for combination therapy?
A5: While specific combination therapies haven't been extensively outlined in the provided research, the research by Dobin et al. [] suggests that this compound might be particularly effective in combination with other targeted agents depending on the genetic profile of the tumor. For example, they found that AEL cells with co-mutations in BCOR, TP53, and DNMT3A, or BCOR and RB1 were particularly sensitive to this compound. This hints at the potential for personalized medicine approaches where this compound could be combined with other drugs based on the specific genetic makeup of a patient's tumor.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol](/img/structure/B608640.png)

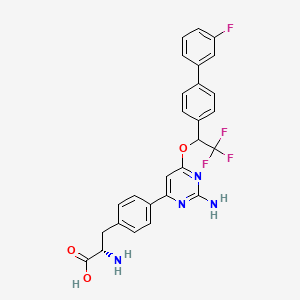
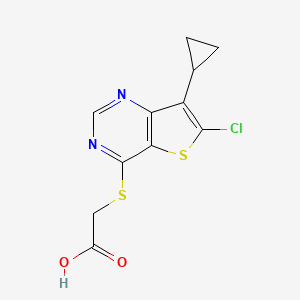
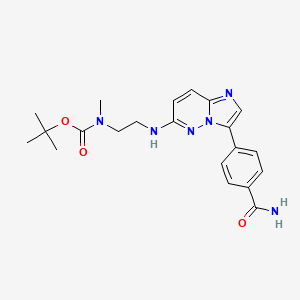
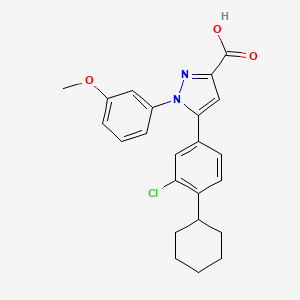
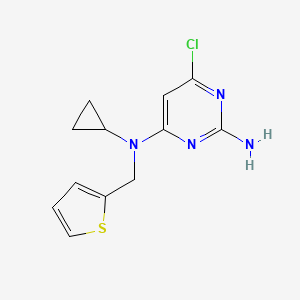
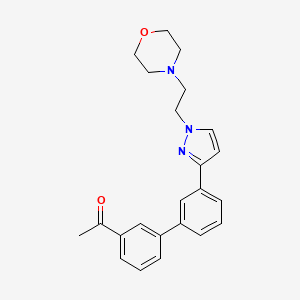
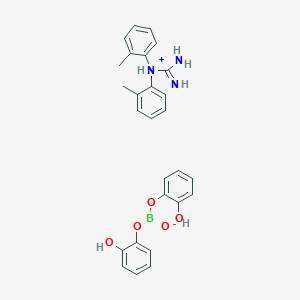
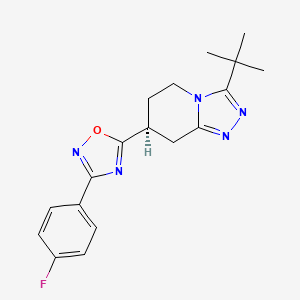
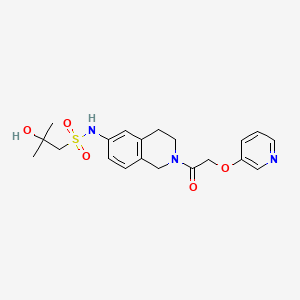
![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)
